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Compound of Interest

Compound Name: c-Met-IN-16

Cat. No.: B15579881

Disclaimer: Publicly available experimental data and the definitive chemical structure for c-Met-
IN-16 are limited. This guide provides the known chemical properties of c-Met-IN-16 and
presents a comprehensive overview of the c-Met signaling pathway. The experimental
protocols and representative data included are based on well-characterized c-Met inhibitors
and are intended to serve as a guide for the evaluation of similar compounds.

Introduction to c-Met and Its Role in Oncology

The c-Met proto-oncogene encodes a receptor tyrosine kinase (RTK) known as the hepatocyte
growth factor receptor (HGFR).[1][2][3] The binding of its ligand, hepatocyte growth factor
(HGF), triggers a cascade of intracellular signaling pathways that are crucial for normal
physiological processes such as embryonic development, tissue regeneration, and wound
healing.[4][5] However, aberrant activation of the HGF/c-Met signaling axis is a key driver in the
initiation and progression of numerous human cancers.[4] Dysregulation can occur through
various mechanisms, including c-Met overexpression, gene amplification, mutations, or the
establishment of an autocrine signaling loop.[4] This leads to uncontrolled cell proliferation,
survival, migration, invasion, and angiogenesis, all of which are hallmarks of cancer.
Consequently, c-Met has emerged as a significant therapeutic target in oncology. Small
molecule inhibitors designed to block the kinase activity of c-Met are a major focus of drug
discovery and development efforts.

Chemical and Physical Properties of c-Met-IN-16
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c-Met-IN-16 is identified as a potent inhibitor of the c-Met receptor. While its specific biological
activity data is not widely published, its fundamental chemical properties have been

documented.
Property Value Reference
Molecular Formula C21H17F2N-O [6]
Molecular Weight 449.42 g/mol [6]
CAS Number 1208248-23-0 [6]

Note: A visual representation of the chemical structure for c-Met-IN-16 is not publicly available
in the searched scientific literature. The provided information is based on supplier data.

Mechanism of Action and Biological Activity

c-Met-IN-16 is classified as a c-Met inhibitor, implying that its mechanism of action involves the
suppression of the receptor's tyrosine kinase activity. By binding to the ATP-binding site of the
c-Met kinase domain, such inhibitors prevent the autophosphorylation of the receptor, which is
the critical initial step in the activation of downstream signaling pathways.

Representative Biological Activity of a c-Met Inhibitor

Due to the limited availability of specific biological data for c-Met-IN-16, the following table
presents representative 1Cso values for a well-characterized c-Met inhibitor, Crizotinib, to
illustrate the expected potency of such compounds.

Assay Type Cell Line ICs0 (NM)
c-Met Kinase Assay Enzyme-based 4

Cell Proliferation Assay GTL-16 (gastric carcinoma) 8.3

Cell Proliferation Assay NCI-HGS (small cell lung 10.6

cancer)

Data presented is for Crizotinib and is intended to be representative of a potent c-Met inhibitor.
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The c-Met Signaling Pathway

Upon binding of HGF, the c-Met receptor dimerizes and undergoes autophosphorylation on key
tyrosine residues in its intracellular kinase domain. This phosphorylation creates docking sites
for various adaptor proteins and signaling molecules, leading to the activation of several
downstream pathways that collectively mediate the cellular responses to HGF.
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Caption: The c-Met signaling pathway is activated by HGF, leading to downstream cascades
that promote cancer cell proliferation, survival, migration, and invasion. c-Met inhibitors like c-
Met-IN-16 block this pathway at the receptor level.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize c-Met
inhibitors.

Biochemical c-Met Kinase Assay

This assay determines the direct inhibitory effect of a compound on the enzymatic activity of
the c-Met kinase.

Protocol:
» Reagent Preparation:

o Prepare a reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgClz, 1 mM EGTA, 0.01%
Brij-35, and 2 mM DTT).

o Prepare a solution of recombinant human c-Met kinase in reaction buffer.
o Prepare a solution of a suitable substrate (e.g., poly(Glu,Tyr) 4:1) in reaction buffer.
o Prepare an ATP solution in reaction buffer.
o Prepare serial dilutions of c-Met-IN-16 in DMSO.
o Assay Procedure:
o Add the c-Met kinase solution to the wells of a 96-well plate.

o Add the serially diluted c-Met-IN-16 or DMSO (vehicle control) to the wells and incubate
for a defined period (e.g., 10-15 minutes) at room temperature to allow for inhibitor
binding.

o Initiate the kinase reaction by adding a mixture of the substrate and ATP.
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o Allow the reaction to proceed for a set time (e.g., 60 minutes) at 30°C.

o Terminate the reaction by adding a stop solution (e.g., EDTA).

e Detection:

o Quantify the amount of phosphorylated substrate using a suitable detection method, such
as an antibody-based ELISA with a phospho-specific antibody or a luminescence-based
assay that measures ATP consumption (e.g., Kinase-Glo®).

o Data Analysis:

o Calculate the percentage of inhibition for each concentration of c-Met-IN-16 relative to the
vehicle control.

o Determine the ICso value by fitting the data to a dose-response curve.
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Caption: Workflow for a biochemical c-Met kinase assay to determine inhibitor potency.

Cell-Based c-Met Phosphorylation Assay (Western Blot)
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This assay measures the ability of an inhibitor to block HGF-induced c-Met
autophosphorylation in a cellular context.

Protocol:

e Cell Culture and Treatment:

[¢]

Culture a c-Met expressing cell line (e.g., A549 or MKN-45) to sub-confluency.

[¢]

Serum-starve the cells for 18-24 hours to reduce basal receptor activation.

Pre-treat the cells with various concentrations of c-Met-IN-16 or DMSO for 1-2 hours.

[e]

o

Stimulate the cells with HGF (e.g., 50 ng/mL) for 10-15 minutes.

e Lysate Preparation:

Wash the cells with ice-cold PBS.

[¢]

[e]

Lyse the cells in a buffer containing protease and phosphatase inhibitors.

o

Clarify the lysates by centrifugation.

[¢]

Determine the protein concentration of each lysate using a BCA or Bradford assay.

o SDS-PAGE and Western Blotting:

[e]

Normalize the protein concentration for all samples.
o Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
o Block the membrane with 5% BSA in TBST.

o Incubate the membrane with a primary antibody specific for phosphorylated c-Met (e.qg.,
anti-p-Met Tyr1234/1235).

o Wash the membrane and incubate with an HRP-conjugated secondary antibody.

o Detect the signal using an enhanced chemiluminescence (ECL) substrate.
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e Analysis:

o To ensure equal protein loading, strip the membrane and re-probe with an antibody for
total c-Met and a loading control (e.g., GAPDH or (3-actin).

o Quantify the band intensities using densitometry to determine the reduction in c-Met
phosphorylation.
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Caption: Workflow for a Western blot assay to assess the inhibition of c-Met phosphorylation in
cells.

Cell Viability/Proliferation Assay

This assay evaluates the effect of the c-Met inhibitor on the growth and survival of cancer cells
that are dependent on c-Met signaling.

Protocol:

Cell Seeding:

o Seed a c-Met-dependent cancer cell line (e.g., MKN-45) in a 96-well plate at an
appropriate density.

o Allow the cells to adhere and resume growth for 24 hours.

Compound Treatment:
o Treat the cells with a range of concentrations of c-Met-IN-16 or DMSO (vehicle control).

Incubation:

o Incubate the cells for a period that allows for multiple cell doublings (e.g., 72 hours).

Viability Assessment:

o Add a viability reagent such as MTT, MTS, or a reagent that measures ATP content (e.g.,
CellTiter-Glo®).

o Incubate according to the manufacturer's instructions to allow for color or signal
development.

o Data Acquisition and Analysis:
o Measure the absorbance or luminescence using a plate reader.

o Calculate the percentage of cell viability relative to the vehicle-treated control.
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Caption: Workflow for a cell viability assay to determine the anti-proliferative effects of a c-Met
inhibitor.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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